(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol
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Overview
Description
Imidazo[1,5-a]pyridine derivative 1 is a member of the imidazo[1,5-a]pyridine family, which is known for its unique chemical structure and versatility. These compounds are aromatic heterocycles that have gained significant attention due to their optical behaviors and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves several key methodologies:
Cyclocondensation: This method involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Cycloaddition: This reaction involves the addition of a nitrile oxide to an alkyne, forming the imidazo[1,5-a]pyridine ring.
Oxidative Cyclization: This method uses an oxidizing agent to cyclize a precursor molecule into the imidazo[1,5-a]pyridine structure.
Transannulation Reactions: These reactions involve the rearrangement of atoms within a molecule to form the imidazo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often employs scalable methods such as batch and continuous flow processes. These methods ensure high yield and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction may yield reduced imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridine derivatives have a wide range of scientific research applications:
Chemistry: They are used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: They exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: They are investigated for their potential as therapeutic agents in treating various diseases.
Industry: They are used in the development of optoelectronic devices, sensors, and imaging agents
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to metal ions, facilitating various biochemical reactions. They also interact with cellular components, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and anticancer properties.
Imidazo[4,5-c]pyridine:
Imidazo[5,1-a]quinolone: Recognized for its pharmaceutical applications, particularly in the development of antibacterial agents
Imidazo[1,5-a]pyridine derivatives stand out due to their unique chemical structure, which allows for versatile functionalization and a wide range of applications in various fields .
Properties
Molecular Formula |
C14H17ClN2O |
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Molecular Weight |
264.75 g/mol |
IUPAC Name |
(7-chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol |
InChI |
InChI=1S/C14H17ClN2O/c15-11-6-12-8-16-9-17(12)13(7-11)14(18)10-4-2-1-3-5-10/h6-10,14,18H,1-5H2 |
InChI Key |
AVJCRIIDMDBAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC3=CN=CN23)Cl)O |
Origin of Product |
United States |
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